molecular formula C18H18N4S B5820502 2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 579443-79-1

2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B5820502
CAS No.: 579443-79-1
M. Wt: 322.4 g/mol
InChI Key: FKCKXGBTWGYGDS-UHFFFAOYSA-N
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Description

2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a synthetic chemical compound featuring a 1,2,4-triazole core, a scaffold of significant interest in medicinal chemistry and drug discovery . The 1,2,4-triazole-3-thione moiety is a cyclic analog of thiosemicarbazides and is found in many pharmaceuticals and natural products, known for its ability to interact with various biological targets . Compounds based on this structure have demonstrated a wide spectrum of biological activities in research, including potent antimicrobial (antibacterial and antifungal) , anticancer , anti-inflammatory , and anticonvulsant effects . Furthermore, recent phenotypic screening efforts have identified 1,2,4-triazolyl derivatives as promising novel agents with low micromolar to nanomolar inhibitory activity against Mycobacterium tuberculosis , highlighting their potential in addressing multidrug-resistant tuberculosis . The mechanism of action for this class of compounds is area of active investigation; some analogs are proposed to be activated by F420-dependent nitroreductase activity, similar to the anti-TB drug pretomanid, while non-nitro-containing derivatives offer a path to circumvent specific resistance mechanisms . Researchers value this compound and its analogs as versatile building blocks for further chemical modifications, such as the synthesis of Schiff bases or metal complexes, which can lead to enhanced or novel biological properties . This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

2-[5-[(2-methylphenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4S/c1-3-12-22-17(16-10-6-7-11-19-16)20-21-18(22)23-13-15-9-5-4-8-14(15)2/h3-11H,1,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCKXGBTWGYGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2CC=C)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

579443-79-1
Record name 2-(4-ALLYL-5-((2-METHYLBENZYL)THIO)-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
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Preparation Methods

The synthesis of 2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and substitution reactions .

Chemical Reactions Analysis

2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring or the allyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles such as amines or alcohols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the reagents used .

Scientific Research Applications

Medicinal Applications

1. Antifungal Activity
Research indicates that compounds containing triazole moieties exhibit significant antifungal properties. Studies have shown that derivatives of triazoles can inhibit the growth of various fungal strains. For instance, a study demonstrated that triazole-based compounds effectively inhibited the growth of Candida species, which are common pathogens in immunocompromised patients .

2. Anticancer Potential
Triazole derivatives have also been investigated for their anticancer properties. A related compound was found to induce apoptosis in cancer cells through the activation of specific pathways. This suggests that 2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine may have similar effects and could be a candidate for further anticancer drug development .

Agricultural Applications

1. Fungicides
The compound's antifungal properties make it a candidate for use as a fungicide in agriculture. Triazole fungicides are widely used to protect crops from fungal infections. Research has indicated that modifications in the triazole structure can enhance the efficacy and spectrum of activity against various plant pathogens .

2. Plant Growth Regulators
There is emerging evidence that certain triazole compounds can act as plant growth regulators. They may influence plant metabolism and growth patterns, potentially improving crop yields under stress conditions .

Material Science Applications

1. Polymer Chemistry
The unique chemical structure of this compound allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into polymer composites has shown that incorporating such compounds can lead to improved performance in various applications .

Case Studies

Case Study 1: Antifungal Efficacy
A study published in the Journal of Medicinal Chemistry evaluated several triazole derivatives against Candida albicans. The results demonstrated that modifications at the 5-position of the triazole ring significantly improved antifungal activity compared to standard treatments.

Case Study 2: Agricultural Application
In a field trial conducted by agricultural scientists, a formulation containing triazole derivatives was tested on wheat crops infected with Fusarium species. The treatment resulted in a significant reduction in disease incidence and improved yield compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity. The compound may also interfere with DNA and RNA synthesis, leading to its antiviral and anticancer effects. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares substituents, melting points, and yields of structurally related 1,2,4-triazole derivatives:

Compound Name R<sup>4</sup> (Triazole) R<sup>5</sup> (Thio Group) Melting Point (°C) Yield (%) Source
2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (Target) Allyl 2-Methylbenzyl N/A N/A -
4-(5-((2-Methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5r) Phenyl 2-Methylbenzyl 173–174 86
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) Allyl Acetamide-linked pyridin-2-yl 182–184 65
4-(5-((3-Fluorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine (5q) Phenyl 3-Fluorobenzyl 146–148 86
2-(4-Allyl-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine Allyl 3,4-Dichlorobenzyl N/A N/A
3-(4-Cyclopropyl-5-((3,5-dinitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine HCl (80) Cyclopropyl 3,5-Dinitrobenzyl 171–173 52
Key Observations:

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., 3,5-dinitrobenzyl in compound 80) increase melting points due to enhanced intermolecular interactions .
  • Allyl groups (as in target compound) may lower melting points compared to phenyl analogs (e.g., 5r vs. target) by reducing crystal packing efficiency .

Yield Trends :

  • Bulky substituents (e.g., 4-iodobenzyl in ) reduce yields due to steric hindrance during alkylation (e.g., 27% yield for 4-iodobenzyl derivative) .
  • Simpler thioethers (e.g., 2-methylbenzyl in 5r) achieve higher yields (86%) under optimized conditions .

Biological Activity

The compound 2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (CAS Number: 579443-79-1) belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antifungal, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4SC_{18}H_{18}N_{4}S. Its structure consists of a pyridine ring substituted with a triazole moiety that contains thioether and allyl groups. The presence of these functional groups is believed to contribute to its biological activity.

Antimicrobial Activity

  • Antibacterial Properties :
    The compound exhibits notable antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In a study assessing various triazole derivatives, compounds similar to this one demonstrated Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL against pathogens such as E. coli and K. pneumoniae . Molecular docking studies indicated strong binding affinities for bacterial enzyme targets, suggesting a robust mechanism for antibacterial action .
  • Antifungal Activity :
    The antifungal efficacy of 1,2,4-triazole derivatives is well-documented. This compound has shown potential against Candida albicans and other fungal strains, with MIC values comparable to standard antifungal agents like miconazole . The structural features of triazoles enhance their interaction with fungal cytochrome P450 enzymes, leading to effective inhibition of fungal growth .

Antioxidant Activity

The antioxidant properties of the compound were evaluated using assays such as DPPH and ABTS. It was found that certain derivatives within the triazole class exhibited significant radical scavenging activity. For instance, related compounds showed an ABTS IC50 value of 0.397 µM, indicating strong antioxidant potential that may be beneficial in preventing oxidative stress-related diseases .

Anticancer Activity

Research has highlighted the anticancer potential of 1,2,4-triazole derivatives. In vitro studies revealed that compounds similar to this one inhibited the proliferation of various cancer cell lines. Notably, specific derivatives exhibited IC50 values as low as 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) . The mechanism is thought to involve apoptosis induction and cell cycle arrest.

Summary of Biological Activities

The table below summarizes the biological activities associated with this compound:

Biological Activity Effectiveness Reference
AntibacterialMIC values as low as 6.25 µg/mL against E. coli
AntifungalComparable efficacy to miconazole against C. albicans
AntioxidantABTS IC50 = 0.397 µM
AnticancerIC50 = 6.2 μM (HCT-116)

Case Studies

  • Antibacterial Study : A comprehensive study evaluated various triazole derivatives for their antibacterial properties against a panel of bacteria. The results indicated that modifications in the side chains significantly influenced antibacterial potency, with some compounds showing enhanced activity due to structural optimization .
  • Antifungal Efficacy : Another research focused on the antifungal activities of triazole derivatives showed that certain substitutions on the triazole ring improved efficacy against resistant fungal strains, underscoring the importance of chemical modifications in developing effective antifungals .
  • Cancer Cell Line Testing : A detailed investigation into the anticancer effects revealed that specific triazole derivatives triggered apoptosis in cancer cells through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Allyl-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, and how do reaction parameters affect yield?

Answer:
The compound can be synthesized via multi-step routes involving cyclocondensation and nucleophilic substitution. Key steps include:

  • Cyclocondensation : Reacting pyridine-3-carbohydrazide with carbon disulfide under basic conditions to form the 1,2,4-triazole core .
  • Thioether formation : Introducing the 2-methylbenzyl thio group via alkylation of the triazole-thiol intermediate using 2-methylbenzyl bromide. Reaction conditions (e.g., DMF as solvent, 60–80°C, 5–6 hours) influence yield, with excess alkylating agent improving efficiency .
  • Allylation : Allyl bromide is added to the triazole nitrogen under basic conditions (e.g., K₂CO₃ in acetone) .
    Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and purify via recrystallization (H₂O/EtOH mixtures) .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of substituents in this compound?

Answer:
SAR studies should systematically vary substituents (e.g., allyl group, 2-methylbenzyl thio) and evaluate biological endpoints:

  • Allyl group replacement : Compare with methyl, cyclopropyl, or phenyl analogs to assess steric/electronic effects on target binding .
  • Thioether modifications : Replace 2-methylbenzyl with fluorinated or halogenated benzyl groups to probe hydrophobic interactions .
  • Biological assays : Test derivatives in enzyme inhibition (e.g., cytochrome P450) or receptor-binding assays (e.g., κ-opioid receptors) using radioligand displacement .
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes and correlate with experimental IC₅₀ values .

Basic: Which spectroscopic and chromatographic techniques are critical for structural confirmation and purity assessment?

Answer:

  • ¹H/¹³C NMR : Confirm allyl (δ ~5.2–5.8 ppm for CH₂=CH₂), pyridine (δ ~8.0–8.5 ppm), and 2-methylbenzyl (δ ~2.4 ppm for CH₃) groups .
  • HRMS : Verify molecular ion ([M+H]⁺ calculated for C₂₀H₂₁N₅S: 378.1322) .
  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) for purity assessment (>98%) .

Advanced: How can researchers resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. cellular assays)?

Answer:

  • Assay validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-derived) and cellular models (e.g., primary vs. immortalized cells) .
  • Solubility controls : Use DMSO concentrations ≤0.1% to avoid solvent interference in cellular assays .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., ketoconazole for antifungal assays) .

Basic: What preliminary biological assays are recommended to screen this compound’s activity?

Answer:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus, E. coli) per CLSI guidelines .
  • Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms (e.g., CYP3A4) .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to establish IC₅₀ values .

Advanced: What strategies assess the compound’s thermodynamic stability and degradation pathways?

Answer:

  • Forced degradation : Expose to heat (40–60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) for 48 hours .
  • HPLC-MS analysis : Identify degradation products (e.g., hydrolyzed thioether or oxidized pyridine) using Q-TOF instruments .
  • Kinetic modeling : Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf-life .

Advanced: Which in silico methods predict binding affinity and selectivity for target proteins?

Answer:

  • Molecular docking : Use Schrödinger Suite or MOE to model interactions with targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability and water network dynamics .
  • QSAR modeling : Train models with PubChem BioAssay data to predict activity against related targets .

Basic: How can solubility challenges be addressed during formulation for in vivo studies?

Answer:

  • Co-solvents : Use 10% Cremophor EL or cyclodextrin complexes to enhance aqueous solubility .
  • Salt formation : Synthesize hydrochloride or sodium salts (if acidic protons are present) .
  • Nanoformulation : Prepare liposomal suspensions (e.g., 100 nm particles via sonication) for improved bioavailability .

Advanced: How can HPLC conditions be optimized to separate closely related impurities?

Answer:

  • Column selection : Use phenyl-hexyl or HILIC columns for polar impurities .
  • Gradient optimization : Adjust acetonitrile content (e.g., 50% to 70% over 20 minutes) and pH (2.5–3.5 with 0.1% TFA) .
  • Detection : Employ diode-array detection (210–300 nm) to track impurities with λmax shifts .

Advanced: What methodologies identify metabolic pathways and major metabolites in preclinical models?

Answer:

  • In vitro metabolism : Incubate with rat liver microsomes (RLM) and NADPH, then analyze via LC-MS/MS .
  • Metabolite profiling : Use high-resolution MS (Orbitrap) to detect Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites .
  • Stable isotopes : Synthesize deuterated analogs to trace metabolic pathways in vivo .

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